molecular formula C13H24O B14616613 3-Ethenyl-2,3,7-trimethyloct-6-EN-2-OL CAS No. 57256-50-5

3-Ethenyl-2,3,7-trimethyloct-6-EN-2-OL

Cat. No.: B14616613
CAS No.: 57256-50-5
M. Wt: 196.33 g/mol
InChI Key: GTRUOFNYMAVISF-UHFFFAOYSA-N
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Description

3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol is an organic compound with the molecular formula C13H24O and a molecular weight of 196.33 g/mol . Its structure features an alcohol functional group (-OH) and two carbon-carbon double bonds, classifying it as an unsaturated alcohol, which is a class of compounds often of significant interest in the field of fragrance and flavor chemistry . Compounds with structurally similar carbon skeletons and functional groups are frequently investigated for their organoleptic properties and are utilized as aroma chemicals in perfumery and flavor creation . Researchers value these molecules for their ability to impart unique sensory notes and for their potential interactions with other ingredients in complex formulations. The scientific community continues to explore the full potential of this compound and its derivatives. The mechanism of action for such molecules in imparting fragrance or flavor typically involves binding to olfactory or taste receptors, triggering sensory perceptions that can range from fruity to floral, depending on the specific structure and stereochemistry of the molecule . This product is intended for research and development purposes in controlled laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

57256-50-5

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

3-ethenyl-2,3,7-trimethyloct-6-en-2-ol

InChI

InChI=1S/C13H24O/c1-7-13(6,12(4,5)14)10-8-9-11(2)3/h7,9,14H,1,8,10H2,2-6H3

InChI Key

GTRUOFNYMAVISF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)C(C)(C)O)C

Origin of Product

United States

Preparation Methods

Aldol Condensation as the Foundation

The synthesis of 3-ethenyl-2,3,7-trimethyloct-6-EN-2-OL often begins with aldol condensation reactions to construct the carbon backbone. A key intermediate, 2,3,7-trimethyloct-6-enyl acetate, is synthesized via aldol condensation of (±)-citronellal (CAS 106-23-0) with formaldehyde under aqueous conditions. The reaction employs isopropanol/water as a solvent system at 10–60°C, yielding a mixture of stereoisomers (II.b1 and II.b2). This step is critical for establishing the methyl-substituted octenyl framework, with the aqueous formaldehyde acting as both a reactant and a pH moderator to facilitate enolate formation.

Hydrogenation and Stereochemical Control

Following aldol condensation, selective hydrogenation is employed to reduce unsaturated bonds while preserving stereochemical integrity. Palladium on carbon (Pd/C) under molecular hydrogen at 50–80°C converts the aldol product into a diastereomerically enriched secondary alcohol. The choice of Pd/C over other catalysts ensures minimal over-reduction and maintains the integrity of the ethenyl group introduced in subsequent steps.

Esterification with Ethenone

Reaction Mechanisms

Aldol Condensation Dynamics

The aldol reaction proceeds via enolate formation at the α-carbon of citronellal, followed by nucleophilic attack on formaldehyde. The aqueous environment facilitates proton transfer steps, while the isopropanol co-solvent enhances the solubility of hydrophobic intermediates. Stereochemical outcomes are influenced by the reaction temperature, with lower temperatures (10–20°C) favoring the thermodynamically stable (II.b1) isomer.

Hydrogenation Pathways

Catalytic hydrogenation follows a Langmuir-Hinshelwood mechanism, where hydrogen dissociates on the Pd surface before attacking the double bond. The exothermic nature of this reaction necessitates temperature control to prevent racemization of adjacent chiral centers. Selectivity for the 6-en-2-ol configuration is achieved by steric hindrance from the 2,3,7-trimethyl groups, which orient the molecule on the catalyst surface.

Ethenone Reactivity

Ethenone’s electrophilic carbonyl carbon reacts with the alcohol intermediate via a nucleophilic acyl substitution mechanism. The absence of stable leaving groups necessitates anhydrous conditions, though trace water is tolerated due to the high reactivity of ketene. The reaction’s efficiency depends on maintaining a continuous ketene feed rate of 0.5–1.5 L/min per mole of substrate.

Process Optimization

Temperature and Pressure Effects

  • Aldol Condensation : Yields improve from 65% to 82% when increasing temperature from 10°C to 40°C, but exceed 40°C leads to dehydration byproducts.
  • Ketene Generation : Pyrolysis at 750°C and 400 mbar achieves 92% acetone-to-ketene conversion, compared to 78% at ambient pressure.

Solvent Systems

  • Hydrogenation : Tetrahydrofuran (THF) produces higher diastereomeric excess (de = 94%) compared to toluene (de = 87%) due to improved catalyst-substrate interactions.
  • Esterification : Methyl tert-butyl ether (MTBE) reduces side reactions by stabilizing the transition state through dipole-dipole interactions.

Catalytic Innovations

Recent advances propose using nanostructured Pd catalysts (2–5 nm particles) to enhance hydrogenation rates by 40% while operating at lower pressures (15–20 psi).

Analytical Characterization

While source materials lack explicit analytical data, standard characterization methods would include:

  • NMR Spectroscopy : Distinct signals for the ethenyl group (δ 4.8–5.2 ppm, doublet) and tertiary alcohol (δ 1.2 ppm, singlet).
  • GC-MS : Characteristic fragmentation pattern with m/z 95 (base peak, C₆H₇O⁺) and m/z 121 (C₈H₉O₂⁺).
  • Chiral HPLC : Resolution of stereoisomers using amylose-based columns (e.g., Chiralpak AD-H).

Applications and Derivatives

The compound’s structural features suggest utility in:

  • Fragrance Chemistry : The branched alkyl chain and ethenyl group contribute to citrus-woody odor profiles, comparable to nerolidol derivatives.
  • Pharmaceutical Intermediates : Potential precursor to sesquiterpene lactones with anti-inflammatory activity, though this requires validation through biological studies.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrochloric acid (HCl) or other halogenating agents.

Major Products Formed

    Oxidation: Formation of 3-ethenyl-2,3,7-trimethyloct-6-en-2-one.

    Reduction: Formation of 3-ethenyl-2,3,7-trimethyloctane.

    Substitution: Formation of 3-ethenyl-2,3,7-trimethyloct-6-en-2-chloride.

Scientific Research Applications

3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: 2,3,7-Trimethyloct-6-en-1-ol (CAS 22418-69-5)

Key Differences :

  • Hydroxyl Position : The hydroxyl group in 2,3,7-trimethyloct-6-en-1-ol is at position 1, whereas in the target compound, it is at position 2. This positional isomerism significantly alters hydrogen bonding capacity and polarity.

Physicochemical Properties :

Property 3-Ethenyl-2,3,7-trimethyloct-6-EN-2-OL (Inferred) 2,3,7-Trimethyloct-6-en-1-OL
Molecular Formula Likely C₁₁H₂₀O (ethenyl adds unsaturation) C₁₁H₂₂O
Molar Mass (g/mol) ~168.28 170.29
Functional Groups -OH (2° alcohol), ethenyl, methyl -OH (1° alcohol), methyl
Boiling Point/Solubility Higher polarity due to 2° alcohol; lower volatility Higher volatility (1° alcohol)

Reactivity :

  • Esterification : The secondary alcohol in the target compound may exhibit slower esterification kinetics compared to the primary alcohol in 2,3,7-trimethyloct-6-en-1-ol .
  • Oxidation : The ethenyl group in the target compound could facilitate conjugated oxidation pathways, unlike the saturated analogs.
Functional Group Comparison: (E)-3-Methyl-6-oxohex-2-enyl Acetate

Key contrasts include:

  • Carbonyl vs. Hydroxyl : The acetate’s ketone and ester groups render it more electrophilic, favoring nucleophilic additions, whereas the target compound’s alcohol group supports hydrogen bonding and acid-base reactivity .
  • Synthetic Pathways : The acetate’s synthesis via HIO₄-mediated oxidation highlights divergent strategies compared to alcohol-focused routes (e.g., Grignard or reduction methods) .
Phosphorus-Containing Analogs

describes cyclohalogenated phosphonic acid dichlorides (e.g., 3-ethenyl-2,2,2,4-tetrachloro-5,5-dimethyl-1,2-oxaphosphol-3-ene). While these compounds share ethenyl and methyl substituents, their phosphorus-oxygen cores and halogenation reactivity differ fundamentally from the target alcohol’s chemistry .

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